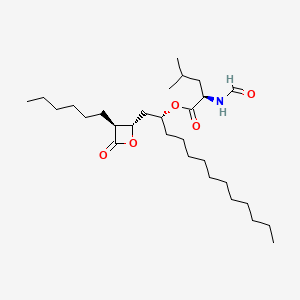

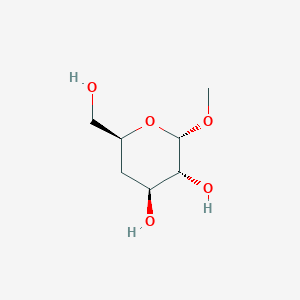

![molecular formula C24H25FN4O5 B1141187 苄基 N-[2-[4-[(4-氟苯基)甲基氨基羰基]-5-羟基-6-氧代-1-(三氘甲基)嘧啶-2-基]丙-2-基]氨基羰酸酯 CAS No. 1189916-86-6](/img/structure/B1141187.png)

苄基 N-[2-[4-[(4-氟苯基)甲基氨基羰基]-5-羟基-6-氧代-1-(三氘甲基)嘧啶-2-基]丙-2-基]氨基羰酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to a class of chemicals that are often synthesized for their potential biological activities and chemical properties. Research in this area explores various synthetic routes, molecular structures, and the potential for application in different fields, excluding direct drug use or dosage considerations.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, including acylation, nucleophilic substitution, and optimization of reaction conditions for improved yields. For example, Gan et al. (2021) detailed the synthesis of phenyl carbamate derivatives as intermediates in antitumor drugs through acylation and nucleophilic substitution, demonstrating the complexity and the precise conditions required for such syntheses (Gan et al., 2021).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the chemical behavior of compounds. Single-crystal X-ray diffraction is a common technique used to elucidate the molecular geometry, as demonstrated by Hu et al. (2011) for a structurally related compound (Hu et al., 2011).

Chemical Reactions and Properties

Carbamates, such as the one described, undergo various chemical reactions, including cyclization and hydrolysis, under specific conditions. The study of these reactions helps in understanding the stability and reactivity of the compounds. For instance, Rahmathullah et al. (1999) explored the synthesis and evaluation of carbamate analogues for their prodrug potential, indicating the versatility and reactivity of such compounds (Rahmathullah et al., 1999).

科学研究应用

抗肿瘤药物中间体的合成:

- 苯基 (6-(2-氟-4-硝基苯氧基)嘧啶-4-基)氨基甲酸酯,作为目标化合物的类似物,被合成作为抗肿瘤药物的重要中间体。该化合物特别用于抗肿瘤应用中的小分子抑制剂。它的合成涉及酰化和亲核取代,从 6-氯嘧啶-4-胺开始(Gan 等人,2021 年)。

生物应用的衍生物形成:

- 报道了 5-乙酰基-4-羟基-2H-1,3-噻嗪-2,6(3H)-二酮与各种氨基甲酸酯形成席夫碱,导致具有潜在生物应用的化合物。这些化合物进一步反应形成不同类型的氨基甲酸酯,表明具有多种化学修饰和应用(Velikorodov 等人,2019 年)。

前药的开发:

- 描述了合成了氨基甲酸酯类似物并将其作为针对卡氏肺囊虫肺炎 (PCP) 的前药进行了评估。这项研究说明了氨基甲酸酯衍生物在药物化学中的潜力,突出了它们在提高药物治疗指数中的作用(Rahmathullah 等人,1999 年)。

探索化学修饰:

- 研究了分子中吡啶部分的化学修饰,特别是吡啶并[1,2-a]嘧啶核心中甲基的取代,以优化生物特性。这项研究强调了结构修饰在增强氨基甲酸酯衍生物生物活性中的重要性(Ukrainets 等人,2015 年)。

属性

IUPAC Name |

benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O5/c1-24(2,28-23(33)34-14-16-7-5-4-6-8-16)22-27-18(19(30)21(32)29(22)3)20(31)26-13-15-9-11-17(25)12-10-15/h4-12,30H,13-14H2,1-3H3,(H,26,31)(H,28,33)/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQDMQRPJOGQNV-HPRDVNIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C(=C(N=C1C(C)(C)NC(=O)OCC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

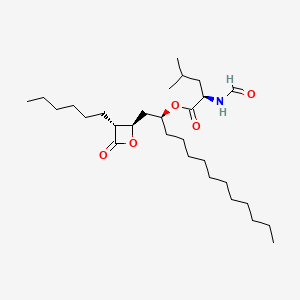

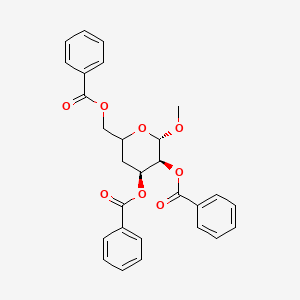

![L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1141105.png)

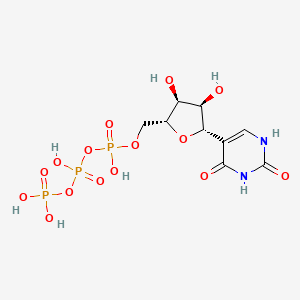

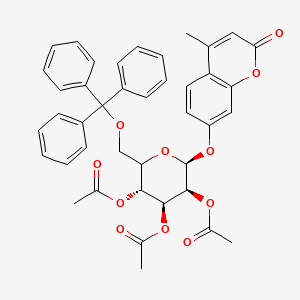

![(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141110.png)

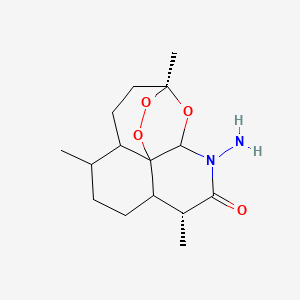

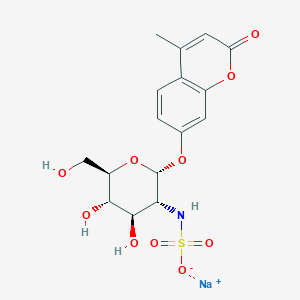

![2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide](/img/structure/B1141115.png)

![[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate](/img/structure/B1141120.png)

![5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1141125.png)